3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a bromine and fluorine-substituted phenyl ring, a hydroxy group, and a methoxy-methylated amide group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Amidation: The final step involves the formation of the amide group through a reaction with N-methoxy-N-methylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Formation of 3-(5-Bromo-2-fluorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, while the hydroxy and amide groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another compound with a bromine and fluorine-substituted phenyl ring, used in medicinal chemistry.
3-(5-Bromo-2-fluorophenyl)propionic acid: A related compound with similar substituents but different functional groups.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13BrFNO3 |
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Molecular Weight |
306.13 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13BrFNO3/c1-14(17-2)11(16)6-10(15)8-5-7(12)3-4-9(8)13/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
QAPYMGJGPRBOGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=CC(=C1)Br)F)O)OC |
Origin of Product |
United States |
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